molecular formula C11H9NO B143549 3-(1H-Pyrrol-1-yl)benzaldehyde CAS No. 129747-77-9

3-(1H-Pyrrol-1-yl)benzaldehyde

Cat. No. B143549
CAS RN: 129747-77-9
M. Wt: 171.19 g/mol
InChI Key: PALTUANHIBXQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrrol-1-yl)benzaldehyde, also known as 1H-pyrrole-3-aldehyde, is a colorless liquid with a pungent odor. It is an important intermediate in the synthesis of various organic compounds and is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for a variety of derivatives, such as quinolines and pyrrolidines.

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • A study by Kumar, Kumar, and Nihana (2017) discusses the synthesis of novel isoxazoline-incorporated pyrrole derivatives using 3-(1H-Pyrrol-1-yl)benzaldehyde. These compounds were evaluated for their antibacterial properties, indicating potential antimicrobial applications (Kumar, Kumar, & Nihana, 2017).

Chemical Synthesis and Reactivity

  • Kobayashi et al. (2006) and Kobayashi et al. (2007) conducted studies on the condensation of 2-(pyrrol-1-yl)benzaldehydes with various amines, leading to the synthesis of diverse pyrroloindoles. These findings highlight the reactivity of such compounds in forming complex heterocyclic structures (Kobayashi et al., 2006); (Kobayashi et al., 2007).

Catalysis and Polymerization

  • Yi et al. (2015) and Lu et al. (2014) described the electrochemical polymerization of pyrrole derivatives, including this compound, for catalytic applications. These studies demonstrate the potential of these compounds in electrocatalysis and organic synthesis (Yi et al., 2015); (Lu et al., 2014).

Organic Electronics and Dyes

  • Martins et al. (2018) explored the synthesis of pyrrolopyrroles, including those derived from this compound, for use in organic electronics. These compounds exhibit promising optoelectronic properties, indicating potential applications in electronic devices (Martins et al., 2018).

Novel Macrocycles and Complex Structures

  • Bucher et al. (2000) and Hassner and Fogler (2009) reported the use of pyrrole and benzaldehyde derivatives for synthesizing complex macrocycles and expanded porphyrins. These findings suggest potential applications in the development of novel macrocyclic compounds (Bucher et al., 2000); (Hassner & Fogler, 2009).

properties

IUPAC Name

3-pyrrol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALTUANHIBXQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380159
Record name 3-(1H-Pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129747-77-9
Record name 3-(1H-Pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Pyrrol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1H-Pyrrol-1-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(1H-Pyrrol-1-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(1H-Pyrrol-1-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(1H-Pyrrol-1-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(1H-Pyrrol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.